Tetratridecyl silicate

Description

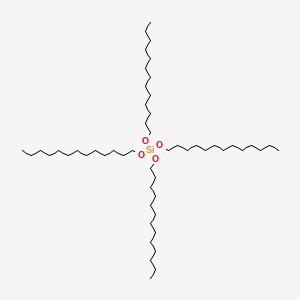

Tetratridecyl silicate (CAS No. 18491-98-0) is a tetraalkyl orthosilicate compound with the molecular formula C₅₂H₁₀₈O₄Si and a molecular weight of 825.497 g/mol . Structurally, it consists of a central silicon atom bonded to four tridecyl (C₁₃H₂₇) groups via oxygen atoms.

Properties

CAS No. |

18491-98-0 |

|---|---|

Molecular Formula |

C52H108O4Si |

Molecular Weight |

825.5 g/mol |

IUPAC Name |

tetratridecyl silicate |

InChI |

InChI=1S/C52H108O4Si/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57(54-50-46-42-38-34-30-26-22-18-14-10-6-2,55-51-47-43-39-35-31-27-23-19-15-11-7-3)56-52-48-44-40-36-32-28-24-20-16-12-8-4/h5-52H2,1-4H3 |

InChI Key |

OCVGBFCILUWEBH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCO[Si](OCCCCCCCCCCCCC)(OCCCCCCCCCCCCC)OCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetratridecyl silicate typically involves the reaction of tridecyl alcohol with a silicon-containing precursor, such as tetraethyl orthosilicate. The reaction is usually carried out under controlled conditions, including specific temperatures and the presence of catalysts to facilitate the reaction. The general reaction can be represented as follows:

[ \text{Si(OC_2H_5)4} + 4 \text{C{13}H_{27}OH} \rightarrow \text{Si(OC_{13}H_{27})_4} + 4 \text{C_2H_5OH} ]

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials to the desired product. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Tetratridecyl silicate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form silicate esters with different oxidation states.

Reduction: Reduction reactions can convert this compound into other silicate derivatives.

Substitution: The tridecyl groups can be substituted with other alkyl or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicate esters with higher oxidation states, while substitution reactions can produce a wide range of silicate derivatives with different functional groups.

Scientific Research Applications

Tetratridecyl silicate has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of other silicate compounds and as a reagent in various chemical reactions.

Biology: Investigated for its potential use in biological systems, including as a component in biomaterials.

Medicine: Explored for its potential use in drug delivery systems and as a component in medical devices.

Industry: Utilized in the production of coatings, adhesives, and other materials due to its unique properties.

Mechanism of Action

The mechanism of action of tetratridecyl silicate involves its interaction with various molecular targets and pathways. In chemical reactions, the silicon atom in this compound can form bonds with other atoms or molecules, leading to the formation of new compounds. The tridecyl groups can also interact with other molecules, influencing the compound’s reactivity and properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences between tetratridecyl silicate and structurally analogous tetraalkyl silicates:

Structural and Functional Differences

- Alkyl Chain Length : this compound’s long tridecyl chains (C₁₃) contrast sharply with the ethyl (C₂) and methyl (C₁) groups in tetraethyl and tetramethyl silicates, respectively. This increases steric hindrance and reduces reactivity in hydrolysis or condensation reactions .

- Epoxy Functionality : Tetraglycidyl silicate contains glycidyl groups (epoxide rings), enabling crosslinking in polymer matrices, unlike purely alkyl-substituted silicates .

Reactivity and Stability

- Hydrolysis : Tetraethyl silicate undergoes rapid hydrolysis to form silica gels in acidic/alkaline conditions, a property exploited in sol-gel processes . This compound’s bulky alkyl groups likely slow hydrolysis, making it more stable in aqueous environments .

- Thermal Stability : Longer alkyl chains in this compound may enhance thermal stability compared to shorter-chain derivatives, though experimental data are lacking.

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for producing high-purity tetratridecyl silicate, and how can researchers validate its structural integrity?

- Methodological Answer : Synthesis typically involves esterification reactions between silicic acid derivatives and tetratridecyl alcohol under controlled anhydrous conditions. To validate purity and structure, employ Fourier-transform infrared spectroscopy (FTIR) to confirm Si-O-C bond formation and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) to resolve alkyl chain arrangement and silicon coordination . Gas chromatography-mass spectrometry (GC-MS)** can detect residual alcohol or byproducts. For reproducibility, document reaction parameters (e.g., stoichiometry, catalyst type, temperature) meticulously .

Q. Which spectroscopic or chromatographic techniques are most effective for characterizing this compound’s physicochemical properties?

- Methodological Answer : Beyond FTIR and NMR, thermogravimetric analysis (TGA) quantifies thermal stability by measuring mass loss under controlled heating. Dynamic light scattering (DLS) assesses colloidal behavior in solution, while X-ray diffraction (XRD) identifies crystalline phases if applicable. For surface properties, contact angle measurements evaluate hydrophobicity, critical for applications in coatings or surfactants . Cross-reference data with literature to confirm consistency in spectral peaks or decomposition profiles .

Q. How do variations in reaction conditions (e.g., solvent polarity, temperature) influence the yield and molecular weight distribution of this compound?

- Methodological Answer : Systematic Design of Experiments (DoE) approaches, such as factorial designs, can isolate critical variables. For instance, polar aprotic solvents (e.g., toluene) may enhance esterification efficiency by stabilizing intermediates. Monitor molecular weight via gel permeation chromatography (GPC) to detect oligomerization or side reactions. Use Arrhenius plots to model temperature-dependent kinetics and optimize reaction time .

Advanced Research Questions

Q. What mechanisms govern the stability of this compound in high-viscosity systems, and how can conflicting data on its degradation pathways be resolved?

- Methodological Answer : Stability studies should integrate accelerated aging tests under varying humidity, temperature, and shear stress. Conflicting degradation data (e.g., hydrolysis vs. thermal decomposition) may arise from differing experimental setups. Use multivariate analysis to identify dominant degradation mechanisms. For example, silica gel formation via hydrolysis can be tracked using Raman spectroscopy , while mass loss curves (TGA) differentiate thermal decomposition pathways . Computational modeling (e.g., density functional theory) can predict bond dissociation energies to prioritize experimental validation .

Q. How does the alkyl chain length (C13) in this compound affect its interfacial behavior in multiphase systems compared to shorter-chain analogues?

- Methodological Answer : Conduct Langmuir-Blodgett trough experiments to measure surface pressure-area isotherms and compare monolayer packing efficiency. Use molecular dynamics simulations to model alkyl chain orientation at oil-water interfaces. Experimental contradictions (e.g., conflicting critical micelle concentration values) may stem from impurities; validate purity via elemental analysis and repeat measurements under standardized conditions .

Q. What strategies can reconcile discrepancies in reported catalytic activity of this compound in sol-gel processes?

- Methodological Answer : Discrepancies often arise from undefined precursor ratios or solvent effects. Implement in situ FTIR to monitor gelation kinetics and identify rate-limiting steps. Compare catalytic efficiency using Arrhenius parameters derived from kinetic studies. If literature data conflict, conduct meta-analyses to identify trends across studies (e.g., pH dependence, water content) and design controlled experiments to isolate variables .

Contradiction Analysis and Experimental Design

Q. How should researchers address inconsistencies in the rheological properties of this compound-based gels reported across studies?

- Methodological Answer : Standardize testing protocols (e.g., shear rate, temperature) using rotational rheometers with parallel-plate geometry. Compare results against reference materials (e.g., polydimethylsiloxane). If inconsistencies persist, evaluate batch-to-batch variability in starting materials via inductively coupled plasma optical emission spectroscopy (ICP-OES) for trace metal content, which can catalyze unintended crosslinking .

Q. What experimental frameworks are recommended for studying the environmental fate of this compound in aqueous systems with conflicting biodegradation data?

- Methodological Answer : Use OECD 301 series tests for aerobic biodegradation under controlled conditions. Track silicate hydrolysis products via liquid chromatography with tandem mass spectrometry (LC-MS/MS) . For conflicting data, assess microbial community composition in test systems using 16S rRNA sequencing , as biodegradation rates may depend on local microbiota .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.